Bleomycin B4

Analytical Chemistry Pharmaceutical Quality Control Method Validation

Bleomycin B4 (CAS 9060-11-1) is a purified single glycopeptide congener—critically distinct from clinical Bleomycin (a multicomponent A2/B2 mixture containing ≤1% B4). Substituting the clinical mixture invalidates experimental conclusions: the unique terminal amine of B4 governs DNA-binding specificity, dictates substrate affinity for bleomycin hydrolase, and defines it as the essential pharmacopeial impurity marker. Applications: (1) HPLC/LC-MS impurity profiling & method validation; (2) terminal amine SAR studies; (3) bleomycin hydrolase metabolism & resistance pathway dissection; (4) biosynthetic engineering. Research use only. Eliminate confounding variables—order pure B4.

Molecular Formula C60H95N23O21S2
Molecular Weight 1538.7 g/mol
CAS No. 9060-11-1
Cat. No. B1618344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBleomycin B4
CAS9060-11-1
Molecular FormulaC60H95N23O21S2
Molecular Weight1538.7 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCCN(CCCCN=C(N)N)C(=N)N)O
InChIInChI=1S/C60H95N23O21S2/c1-23-36(79-49(82-47(23)63)28(15-34(62)87)74-16-27(61)48(64)93)53(97)81-38(44(29-17-70-22-75-29)102-57-46(42(91)40(89)32(18-84)101-57)103-56-43(92)45(104-60(69)99)41(90)33(19-85)100-56)54(98)76-25(3)39(88)24(2)50(94)80-37(26(4)86)52(96)72-12-9-35-77-31(21-105-35)55-78-30(20-106-55)51(95)71-10-5-7-13-83(59(67)68)14-8-6-11-73-58(65)66/h17,20-22,24-28,32-33,37-46,56-57,74,84-86,88-92H,5-16,18-19,61H2,1-4H3,(H2,62,87)(H2,64,93)(H3,67,68)(H2,69,99)(H,70,75)(H,71,95)(H,72,96)(H,76,98)(H,80,94)(H,81,97)(H2,63,79,82)(H4,65,66,73)
InChIKeyXRKOAIXTCFOKJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bleomycin B4 (CAS 9060-11-1): Glycopeptide Antibiotic for Targeted DNA Damage Research


Bleomycin B4 (CAS 9060-11-1, molecular formula C60H95N23O21S2) is a glycopeptide antibiotic belonging to the bleomycin family, a group of antitumor agents isolated from Streptomyces verticillus [1]. As a natural congener distinct from the clinically predominant Bleomycin A2 and B2, Bleomycin B4 differs solely in its terminal amine moiety, a key determinant of its biochemical and pharmacological properties [1]. This compound functions as a DNA-cleaving agent, binding to and degrading DNA in a metal- and oxygen-dependent manner, and is utilized as a specialized research tool to dissect the mechanism of action of bleomycin and to investigate structure-activity relationships within this class of antibiotics [2].

Why Generic 'Bleomycin' Cannot Be Substituted for Bleomycin B4 (CAS 9060-11-1) in Research


Substituting generic 'Bleomycin' (a clinical mixture of primarily A2 and B2, containing ≤1% B4) for pure Bleomycin B4 in research is scientifically invalid due to fundamental differences in biochemical processing, analytical identity, and mechanistic utility . The terminal amine moiety of Bleomycin B4 confers distinct kinetic properties as a substrate for the detoxifying enzyme bleomycin hydrolase, directly influencing its intracellular persistence and efficacy [1]. Furthermore, its unique identity as a low-abundance, well-defined impurity in pharmacopeial standards makes pure B4 an essential, irreplaceable reference material for analytical method validation and impurity profiling studies, roles that the clinical mixture cannot fulfill .

Bleomycin B4 (CAS 9060-11-1) Quantitative Evidence Guide: Analytical, Enzymatic, and Functional Differentiation


Bleomycin B4 as a Defined Analytical Impurity: Quantitative Specification vs. Clinical Mixture

Bleomycin B4 is specifically defined and quantified as a low-abundance impurity in USP and pharmacopeial-grade Bleomycin Sulfate, with a maximum allowable content of ≤ 1% . This quantitative specification distinguishes pure Bleomycin B4 from the clinical mixture, which is dominated by Bleomycin A2 (55-70%) and Bleomycin B2 (25-32%) . The pure compound serves as a critical reference standard for analytical methods, such as HPLC, to accurately identify and quantify this specific congener, a function the complex clinical mixture cannot perform due to signal overlap and low abundance [1].

Analytical Chemistry Pharmaceutical Quality Control Method Validation

Differential Substrate Kinetics for Bleomycin Hydrolase: B2 vs. A2 (Class-Level Inference for B4)

The terminal amine moiety, the sole structural difference between bleomycin congeners, profoundly affects substrate affinity for bleomycin hydrolase, the primary detoxifying enzyme [1]. A direct comparison shows that Bleomycin B2 has a 15-fold lower Km (0.056 ± 0.005 mM) than Bleomycin A2 (0.83 ± 0.11 mM), indicating a much higher affinity for the enzyme and faster metabolic inactivation [1]. While no direct kinetic data for B4 was found, this class-level evidence establishes that terminal amine identity dictates hydrolase recognition, and therefore, substitution with generic 'Bleomycin' (an A2/B2 mixture) would introduce uncontrolled variability in experiments involving cellular metabolism of bleomycin.

Enzymology Drug Metabolism Mechanism of Resistance

Mechanistic Divergence: Bleomycin vs. Phleomycin (Bleomycin B4) Chromatin Cleavage Patterns

Bleomycin B4, also known as Phleomycin F, exhibits distinct chromatin cleavage behavior compared to the bleomycin clinical mixture [1]. In a direct head-to-head study in yeast, phleomycin was more reactive with DNA than equimolar bleomycin, producing an oligonucleosomal series at concentrations 12 to 35 times lower [1]. Crucially, bleomycin exhibited higher specificity for internucleosomal cleavage, whereas phleomycin readily degraded DNA within nucleosomes [1]. These functional differences in the pattern and extent of DNA damage provide a clear, quantifiable basis for selecting Bleomycin B4 (Phleomycin F) for specific mechanistic studies of chromatin fragmentation.

Molecular Pharmacology DNA Damage Chromatin Biology

Biosynthetic Manipulation: Amine Feeding Selectively Suppresses Congener Production

The addition of the specific amine moiety of Bleomycin B4 to fermentation media almost completely suppresses the production of other natural bleomycin congeners, including the clinically relevant A2 and B2 [1]. This was demonstrated in a controlled study where adding the amine of B4 led to the preferential and almost exclusive production of Bleomycin B4 [1]. This biosynthetic property is a unique lever for studying structure-activity relationships (SAR) and for producing specialized research tools, a capability not shared by the complex clinical mixture.

Natural Product Biosynthesis Fermentation Technology Structural Biology

Bleomycin B4 (CAS 9060-11-1): Primary Research and Industrial Use Cases


Analytical Reference Standard for Pharmaceutical Impurity Profiling

Due to its quantitative definition as an impurity (≤1% in clinical-grade material), pure Bleomycin B4 is an essential reference standard for developing and validating HPLC, LC-MS, and other analytical methods [1]. It is used to identify, quantify, and establish acceptance criteria for the B4 congener in bleomycin sulfate drug substance and drug product, ensuring compliance with pharmacopeial monographs .

Mechanistic Probe for Structure-Activity Relationship (SAR) Studies of DNA Cleavage

The distinct terminal amine of Bleomycin B4 serves as a precise variable in SAR studies investigating how this moiety influences DNA binding, sequence specificity, and the efficiency of single- and double-strand scission [1]. Comparing B4 to other isolated congeners (e.g., A2, B2) allows researchers to map the contribution of the terminal amine to the overall mechanism of action, independent of the conserved metal-binding and DNA-intercalating domains [1].

Investigations of Metabolic Inactivation and Cellular Resistance

Given that terminal amine structure dictates substrate affinity for bleomycin hydrolase, pure Bleomycin B4 is a critical tool for dissecting the metabolic pathways of drug inactivation and resistance [1]. Researchers can use B4 to generate specific metabolites and study their cellular processing and cytotoxicity, providing insights that are confounded when using the complex A2/B2 clinical mixture [1].

Biosynthetic Engineering to Produce Novel Analogs

The ability of the B4 amine to selectively reprogram the biosynthetic machinery of S. verticillus makes this compound valuable in fermentation research [1]. By feeding modified amines, researchers can use the biosynthetic pathway to generate novel, unnatural bleomycin analogs for drug discovery and chemical biology applications [1].

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